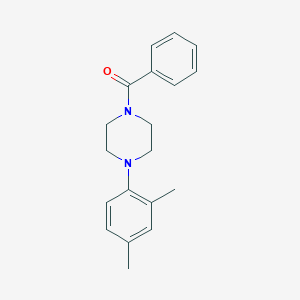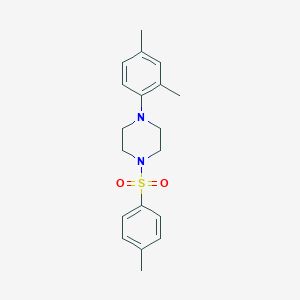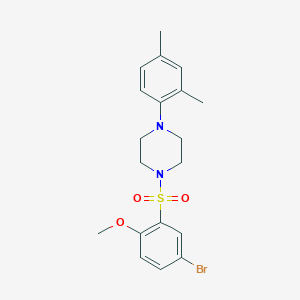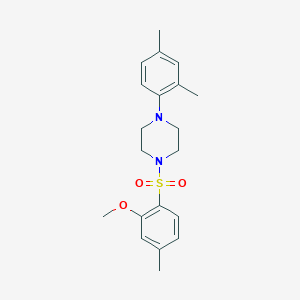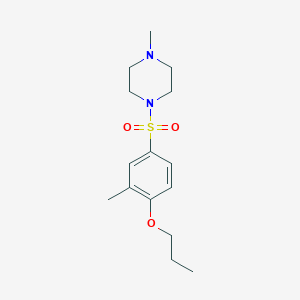
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with a methyl and a propoxy group. It has been studied for its potential therapeutic and toxic effects, as well as its role in drug development, environmental research, and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine typically involves the reaction of 1-methylpiperazine with 3-methyl-4-propoxybenzenesulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, leading to the formation of various derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Applications De Recherche Scientifique
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine has been explored for various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has been conducted to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine: This compound has a similar structure but with an additional tolyl group attached to the piperazine ring.
1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine: This compound differs by the position of the methyl group on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-methyl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-4-11-20-15-6-5-14(12-13(15)2)21(18,19)17-9-7-16(3)8-10-17/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNKPYVZEGZDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B501600.png)

![4-(Dimethylamino)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B501602.png)
amine](/img/structure/B501605.png)
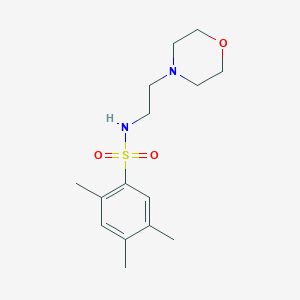
![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)
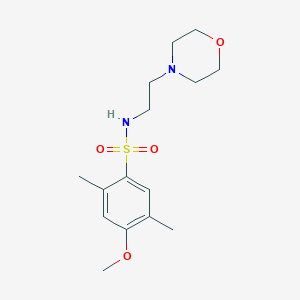
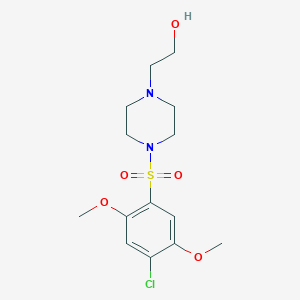
![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)
